REACTION_CXSMILES
|
CC(C)([O-])C.[K+].COCCOC.[C:13]([C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)(=O)[CH3:14].C1(C)C=CC(S([CH2:33][N+:34]#[C-])(=O)=O)=CC=1>C(O)C>[C:20]([C:19]1[CH:22]=[CH:23][C:16]([CH2:13][CH2:14][C:33]#[N:34])=[CH:17][CH:18]=1)#[N:21] |f:0.1|
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
then the mixture was stirred at room temperature for 0.5 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
at 40° C. for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
it was filtered under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by silica gel chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 70.4% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |